molecular formula C12H5Cl5O2 B1208232 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol CAS No. 119036-18-9

3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol

Cat. No.: B1208232
CAS No.: 119036-18-9
M. Wt: 358.4 g/mol
InChI Key: YZZVJTZVYYIQCB-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is a chemical compound known for its significant applications in various fields. It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a chlorinated phenol derivative. This compound is often used in the synthesis of other chemicals and has notable antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the reaction of 2,4,5-trichlorophenol with a dichlorophenol derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors designed to handle chlorinated phenols. The process includes steps to ensure the purity of the final product and to minimize the formation of unwanted by-products such as dioxins .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated phenols.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or zinc dust are often used.

    Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated phenols, depending on the specific reaction conditions .

Scientific Research Applications

3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its antimicrobial properties make it useful in studies related to bacterial and fungal inhibition.

    Medicine: Research has explored its potential use in developing antiseptic and disinfectant formulations.

    Industry: It is employed in the production of herbicides and fungicides

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets enzymes and proteins critical for microbial survival, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenol groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in multiple fields .

Properties

CAS No.

119036-18-9

Molecular Formula

C12H5Cl5O2

Molecular Weight

358.4 g/mol

IUPAC Name

3,4-dichloro-2-(2,4,5-trichlorophenoxy)phenol

InChI

InChI=1S/C12H5Cl5O2/c13-5-1-2-9(18)12(11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4,18H

InChI Key

YZZVJTZVYYIQCB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl

Synonyms

2,2',4,4',5-pentachlorodiphenyl ether
PCDE

Origin of Product

United States

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